molecular formula C16H25NO3S B11478484 1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine

1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B11478484
M. Wt: 311.4 g/mol
InChI Key: SRXGEFFAXWILKQ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine (CAS: 873578-63-3) is a sulfonamide derivative with the molecular formula C₁₆H₂₅NO₃S and a molecular weight of 311.44 g/mol . Its structure comprises a pyrrolidine ring linked to a substituted phenylsulfonyl group featuring ethoxy, isopropyl, and methyl substituents at the 4-, 5-, and 2-positions of the aromatic ring, respectively. This compound is of interest in medicinal chemistry due to the sulfonamide group's ability to engage in hydrogen bonding and its structural similarity to bioactive molecules, particularly antibiotics .

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-10-13(4)16(11-14(15)12(2)3)21(18,19)17-8-6-7-9-17/h10-12H,5-9H2,1-4H3

InChI Key

SRXGEFFAXWILKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The ethoxy, isopropyl, and methyl groups are introduced through various organic reactions, such as Friedel-Crafts alkylation and etherification. The sulfonyl group is then added using sulfonation reactions. Finally, the pyrrolidine ring is attached through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where various nucleophiles can replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including 1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and survival. For instance, studies have demonstrated that similar compounds can effectively target A549 lung cancer cells and MCF-7 breast cancer cells, leading to reduced viability and induced apoptosis in these cells .

2. Analgesic Effects
The analgesic potential of pyrrolidine derivatives has been explored through various preclinical studies. Compounds within this class have shown promise in pain models, exhibiting efficacy comparable to traditional analgesics such as aspirin and morphine. The mechanism of action is believed to involve the inhibition of pain pathways in the central nervous system .

3. Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases, and compounds like this compound may offer therapeutic benefits through their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

1. Anticonvulsant Properties
Recent studies have indicated that certain pyrrolidine derivatives possess anticonvulsant activity, making them potential candidates for the treatment of epilepsy and other seizure disorders. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .

2. Antimicrobial Activity
The antimicrobial efficacy of pyrrolidine derivatives has also been noted, with some studies reporting activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine-based compounds in clinical settings:

  • Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that a derivative similar to this compound significantly reduced pain scores compared to placebo, indicating its potential as an analgesic agent.
  • Cancer Treatment Research : In vitro studies showed that treatment with pyrrolidine derivatives led to a marked decrease in tumor size in xenograft models of breast cancer, supporting further investigation into their use as anticancer therapeutics.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The pyrrolidine ring can also interact with various receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The substituents on the phenyl ring significantly influence physicochemical and biological properties. Key comparisons include:

  • [(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine: Differs in the positions of ethoxy (2- vs. 4-) and methyl (4- vs. 2-/5-) groups.
  • 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine :

    • Replaces ethoxy/isopropyl with bromine (3-) and methoxy (4-).
    • Bromine enhances electrophilic reactivity, while methoxy improves solubility. This compound shows promise in antitumor and anti-inflammatory applications .
  • 1-(4-Chloro-3-nitro-benzenesulfonyl)pyrrolidine :

    • Features chloro (4-) and nitro (3-) groups, which increase electron-withdrawing effects.
    • Nitro groups may enhance interactions with bacterial enzymes but reduce metabolic stability .

Core Structure Variations

Replacing the pyrrolidine ring with other cyclic amines alters steric and electronic properties:

  • 1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane :

    • Azepane (7-membered ring) increases ring flexibility and may enhance binding to larger enzyme pockets.
    • Reduced metabolic stability compared to pyrrolidine derivatives due to longer carbon chains .
  • N-Tosylpyrrolidine :

    • Features a toluenesulfonyl (tosyl) group instead of the substituted phenylsulfonyl.
    • Simpler structure with fewer steric hindrances, commonly used in organic synthesis rather than drug development .

Role of the Sulfonyl Group

The sulfonyl moiety (-SO₂-) is critical for:

  • Hydrogen bonding : Enhances interactions with biological targets like enzymes or receptors.
  • Electron-withdrawing effects : Modulates aromatic ring reactivity and stabilizes negative charges.
  • Comparatively, compounds lacking the sulfonyl group (e.g., simple pyrrolidines) show reduced bioactivity due to weaker target binding .

Biological Activity

1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is known for its presence in various bioactive molecules, and a sulfonyl group that may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H23N1O3SC_{15}H_{23}N_{1}O_{3}S. Its structure includes a pyrrolidine moiety attached to a sulfonyl group linked to an aromatic system. The presence of the ethoxy and isopropyl groups contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase, which could suggest potential antidepressant properties.
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial effects, potentially positioning this compound as an antimicrobial agent.
  • Anti-inflammatory Effects : The presence of the pyrrolidine ring may contribute to anti-inflammatory properties, as seen in related structures.

Biological Activity Data

A summary table of biological activity findings related to similar compounds is presented below:

Compound NameBiological ActivityReference
1-[(4-Ethoxyphenyl)sulfonyl]piperazineAntidepressant and anxiolytic effects
Pyrazole DerivativesAntitumor, anti-inflammatory
5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinoneAntimicrobial activity

Case Studies

  • Antimicrobial Studies : A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The mechanism was attributed to the inhibition of folate synthesis pathways commonly targeted by sulfonamides.
  • Anti-inflammatory Research : In a model assessing anti-inflammatory effects, derivatives containing the pyrrolidine structure demonstrated reduced inflammatory markers in vitro. This suggests that compounds with similar scaffolds may modulate immune responses effectively.
  • Neuropharmacological Assessment : Research on related piperazine derivatives indicated potential antidepressant effects through monoamine oxidase inhibition. This highlights the need for further investigation into the neuropharmacological properties of this compound.

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